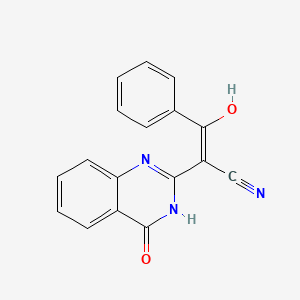
(2E)-2-(4-hydroxyquinazolin-2(1H)-ylidene)-3-oxo-3-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD01848102 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01848102 typically involves a multi-step process. One common method includes the reaction of precursor compounds under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD01848102 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: MFCD01848102 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert it to lower oxidation states, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Aplicaciones Científicas De Investigación
MFCD01848102 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of MFCD01848102 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
MFCD01848102 can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its high reactivity but lower stability compared to MFCD01848102.
Compound B: Exhibits similar stability but different reactivity patterns.
Compound C: Used in similar applications but with different efficiency and selectivity.
MFCD01848102 stands out due to its balanced properties of stability and reactivity, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C17H11N3O2 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(15(21)11-6-2-1-3-7-11)16-19-14-9-5-4-8-12(14)17(22)20-16/h1-9,21H,(H,19,20,22)/b15-13+ |
Clave InChI |
FLAUEAAIGUAJSN-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















